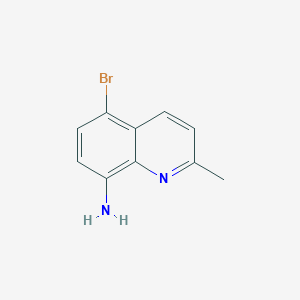

5-Bromo-2-methyl-8-quinolinamine

Description

General Significance of Quinoline (B57606) Derivatives in Contemporary Chemistry and Biology

Quinoline, a heterocyclic aromatic compound, is a cornerstone in the fields of medicinal chemistry and materials science. nih.gov Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for the development of a wide array of functionalized molecules. researchgate.netorientjchem.orgresearchgate.net Quinoline derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in numerous commercially available drugs. nih.govrsc.org These compounds are integral to the treatment of various diseases, with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. nih.govrsc.orgnih.gov The ability to modify the quinoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a privileged structure in drug discovery. orientjchem.orgrsc.org Beyond medicine, quinoline derivatives are also utilized as ligands in organometallic catalysis, as sensors, and in the development of luminescent materials. researchgate.net

Contextualizing 8-Quinolinamines within Heterocyclic Compound Research

Within the vast family of quinoline derivatives, 8-quinolinamines represent a particularly significant subclass in heterocyclic compound research. nih.gov The amino group at the 8-position of the quinoline ring is a key feature that imparts distinct chemical reactivity and biological functionality. nih.gov Historically, 8-aminoquinolines have been at the forefront of antimalarial drug development, with primaquine (B1584692) being a notable example. rsc.org Research into 8-quinolinamines has expanded to explore their potential as broad-spectrum anti-infective agents, demonstrating activity against various parasites, bacteria, and fungi. nih.gov The synthesis of novel 8-quinolinamine analogues continues to be an active area of investigation, driven by the need to combat emerging drug-resistant pathogens. nih.govresearchgate.net

Research Trajectory and Focus on the 5-Bromo-2-methyl-8-quinolinamine Framework

The compound this compound has emerged as a specific focal point in synthetic and medicinal chemistry research. Its structure combines the key 8-aminoquinoline (B160924) core with a bromine atom at the 5-position and a methyl group at the 2-position. This particular arrangement of substituents influences the molecule's electronic properties and steric profile, which in turn can modulate its biological activity and potential as a synthetic intermediate.

The presence of the bromine atom at the C-5 position is of particular interest as it provides a reactive handle for further chemical modifications. researchgate.net This allows for the introduction of various functional groups through cross-coupling reactions, enabling the creation of diverse chemical libraries for screening and optimization. The methyl group at the C-2 position can also influence the compound's properties and interactions with biological targets.

Research on the this compound framework often involves its synthesis and subsequent use as a building block for more complex molecules. The preparation of this compound can be achieved through multi-step synthetic routes, often starting from simpler aromatic precursors. One common approach involves the ring-closure reaction of o-bromoaniline with crotonaldehyde (B89634) to form 2-methyl-8-bromoquinoline, which is then aminated to yield 2-methyl-8-aminoquinoline. google.com Bromination of the 2-methyl-8-aminoquinoline would then lead to the target compound.

The following table summarizes the key properties of this compound and its related precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 5-Bromo-2-methylphenol | C₇H₇BrO | 187.03 | Solid |

| 5-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | Solid |

| 2-Methyl-8-quinolinamine | C₁₀H₁₀N₂ | 158.20 | Solid |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The investigation into this compound and its derivatives is driven by the continuous search for new therapeutic agents and novel chemical entities with unique properties. The strategic placement of the bromo and methyl groups on the 8-aminoquinoline scaffold provides a platform for the development of compounds with tailored biological activities and applications in diverse areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCHTGURXCSMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methyl 8 Quinolinamine and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.

For 5-Bromo-2-methyl-8-quinolinamine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromo, methyl, and amino substituents, providing key insights into their placement on the quinoline core. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus mapping out the proton-proton connectivities.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation of expected NMR data, as experimental values are not publicly available. The exact chemical shifts and coupling constants would need to be determined experimentally.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 (s) | ~25 |

| NH₂ | ~5.0 (br s) | - |

| H-3 | ~7.2 (d) | ~122 |

| H-4 | ~8.0 (d) | ~136 |

| H-6 | ~7.5 (d) | ~128 |

| H-7 | ~7.0 (d) | ~115 |

| C-2 | - | ~158 |

| C-5 | - | ~118 |

| C-8 | - | ~145 |

| C-8a | - | ~140 |

| C-4a | - | ~127 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental formula (C₁₀H₉BrN₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would be expected to fragment in a predictable manner, with the loss of the bromine atom, the methyl group, or other fragments, providing further confirmation of the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to determine the purity of a sample of this compound.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table presents hypothetical data based on the known molecular formula.)

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS | [M+H]⁺ | ~237.0029 (for C₁₀H₁₀BrN₂⁺) |

| MS | Molecular Ion (M⁺) | m/z ~236/238 (isotopic pattern due to Br) |

| MS/MS | Major Fragments | [M-Br]⁺, [M-CH₃]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π-π* and n-π* transitions of the quinoline chromophore. The positions of these absorptions would be influenced by the substituents on the ring.

Table 3: Anticipated IR and UV-Vis Spectroscopic Data for this compound (Note: The following data is predictive and requires experimental verification.)

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch (amine) | ~3300-3500 |

| IR | C-H Stretch (aromatic, methyl) | ~2850-3100 |

| IR | C=N, C=C Stretch (quinoline) | ~1500-1600 |

| UV-Vis | π-π* Transitions | ~250-350 |

Solid-State Structural Determination

While spectroscopic techniques provide invaluable information about the molecular structure in solution or the gas phase, X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. For this compound (C₁₀H₉BrN₂), the theoretical elemental composition can be readily calculated. Experimental validation through elemental analysis would provide strong evidence for the compound's purity and confirm its empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 50.65% |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 3.83% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 33.69% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 11.82% |

| Total | | | 237.11 | 100.00% |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl 8 Quinolinamine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of 5-Bromo-2-methyl-8-quinolinamine at the atomic and electronic levels. These studies utilize the principles of quantum mechanics to model the behavior of electrons and nuclei within the molecule.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov For this compound, the HOMO is primarily localized on the electron-rich amino and quinoline (B57606) ring systems, while the LUMO is distributed over the quinoline ring, influenced by the electron-withdrawing bromine atom. This distribution suggests that the amino group is a likely site for electrophilic attack, while the quinoline ring system can participate in nucleophilic interactions. The specific energies of the HOMO, LUMO, and the energy gap are crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.23 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 4.08 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface. researchgate.netresearchgate.net

In the MEP map of this compound, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net These are often found around the nitrogen atom of the amino group and the nitrogen atom within the quinoline ring due to the presence of lone pairs of electrons. Conversely, regions of positive potential, colored blue, highlight electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Such regions are generally located around the hydrogen atoms of the amino group and the methyl group. The bromine atom, being electronegative, also influences the electrostatic potential distribution.

Vibrational Properties and Spectroscopic Data Prediction

Computational methods, particularly Density Functional Theory (DFT), can accurately predict the vibrational frequencies of a molecule. researchgate.netnih.gov This theoretical prediction of the infrared (IR) and Raman spectra is invaluable for interpreting experimental spectroscopic data. By comparing the calculated vibrational modes with experimental spectra, researchers can confirm the molecular structure and identify characteristic functional groups. researchgate.net

For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to the stretching and bending of various bonds, such as N-H stretching of the amino group, C-H stretching of the methyl group and the aromatic ring, C-N stretching, and the C-Br stretching. The theoretical calculations can help in assigning these vibrational modes to specific atomic motions within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | 3450 |

| Amino (N-H) | Asymmetric Stretch | 3540 |

| Methyl (C-H) | Symmetric Stretch | 2920 |

| Methyl (C-H) | Asymmetric Stretch | 2980 |

| Aromatic (C-H) | Stretch | 3050-3100 |

| Carbon-Bromine (C-Br) | Stretch | 550-650 |

Note: These are approximate predicted values and can be refined with higher-level computational methods.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies can be performed to investigate its potential as an inhibitor for various biological targets. The process involves placing the this compound molecule into the binding site of a receptor and calculating the binding affinity, which is a measure of the strength of the interaction. nih.gov The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. This information is vital for understanding the structure-activity relationship and for designing more potent and selective analogs.

Structure-Property Relationships from Computational Perspectives

Computational studies provide a powerful platform to establish relationships between the molecular structure of this compound and its various chemical and physical properties. By systematically modifying the structure, for instance, by changing the substituent at the 2- or 5-position, and then recalculating the quantum chemical descriptors, one can develop a comprehensive understanding of how specific structural features influence the molecule's electronic properties, reactivity, and potential biological activity.

For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap, the charge distribution (as seen in the MEP map), and consequently, the binding affinity in molecular docking simulations. These computational structure-property relationship studies are instrumental in the rational design of new derivatives of this compound with tailored properties for specific applications.

Investigation of Biological Activities and Structure Activity Relationships Sar of 5 Bromo 2 Methyl 8 Quinolinamine Analogs

Broad-Spectrum Anti-infective Research (In Vitro and Pre-clinical In Vivo)

The 8-aminoquinoline (B160924) scaffold has demonstrated versatile therapeutic potential, leading to the development of analogs with promising antimalarial, antileishmanial, and antimicrobial activities. nih.gov

Antimalarial Efficacy in Parasitic Models

The quest for effective antimalarial agents has led to extensive research into 8-aminoquinoline derivatives. While the precise mechanism of action for this class of drugs is still under investigation, it is widely believed that they require metabolic activation to exert their effects. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial properties of these compounds while minimizing toxicity. youtube.com

The presence of a 6-methoxy group on the quinoline (B57606) ring is a common feature in many active 8-aminoquinoline antimalarials, as it has been shown to enhance activity. who.int Consequently, much of the recent SAR work has focused on retaining this group while exploring the impact of additional substituents at other positions. who.int For instance, the introduction of a methyl group at the 4-position of the quinoline ring can result in active compounds. youtube.com

Studies on various substituted 8-aminoquinolines have shown that modifications to the quinoline nucleus and the 8-amino side chain can significantly influence their activity against Plasmodium species. nih.govnih.govnih.gov For example, a series of 5-aryl-8-aminoquinoline derivatives demonstrated greater potency against chloroquine-resistant strains of P. falciparum than chloroquine-sensitive ones. nih.gov In this series, analogs bearing electron-donating groups were found to be more active than those with electron-withdrawing substituents. nih.gov

Some analogs of 8-aminoquinoline have shown curative effects in mouse models infected with P. berghei. nih.gov The development of new quinoline derivatives continues to be a promising strategy in the search for novel antimalarial drugs with multistage activity and potent in vivo efficacy. acs.org

Table 1: Antimalarial Activity of Selected 8-Quinolinamine Analogs

| Compound Series | Parasite Strain | Activity | Reference |

|---|---|---|---|

| 5-Aryl-8-aminoquinolines | P. falciparum (CQ-resistant) | More potent than against CQ-sensitive strains | nih.gov |

| 8-Quinolinamines with cationic side-chain amino acids | P. berghei (in vivo) | Curative at 25-50 mg/kg | nih.gov |

| Quinoline-4-carboxamides | P. falciparum (blood stage) | Low nanomolar in vitro potency | acs.org |

Antileishmanial Potency Studies

The 8-aminoquinoline scaffold has also been a source of promising antileishmanial agents. nih.gov Leishmaniasis, a parasitic disease with a range of clinical manifestations, currently has limited treatment options, driving the need for new therapeutic alternatives. bioworld.com

Research has shown that substitutions on the quinoline ring and the 8-amino side chain of 8-aminoquinolines affect their activity against Leishmania species. nih.gov For instance, sitamaquine, an 8-aminoquinoline analog, is believed to exert its antileishmanial effect by inhibiting the respiratory chain complex II in Leishmania donovani, leading to oxidative stress and parasite death. nih.gov

Studies on various Leishmania species, including L. tropica, L. donovani, L. amazonensis, and L. infantum, have demonstrated the in vitro efficacy of 8-aminoquinoline derivatives. nih.govnih.govnih.gov Certain 6-hydroxy compounds have been identified as some of the most active 8-aminoquinolines in in vitro models. nih.gov Furthermore, synthetic analogs of naturally occurring quinoline alkaloids have shown effectiveness against both promastigote and amastigote forms of Leishmania. nih.gov

In vivo studies using hamster models of cutaneous leishmaniasis have shown that synthetic quinoline alkaloids can improve the health of the animals without apparent toxicity. nih.gov

Table 2: Antileishmanial Activity of Selected 8-Aminoquinoline Analogs

| Compound/Analog | Leishmania Species | Key Finding | Reference |

|---|---|---|---|

| Sitamaquine | L. donovani | Inhibits respiratory chain complex II | nih.gov |

| 6-Hydroxy compounds | L. tropica | Highly active in vitro | nih.gov |

| Synthetic quinoline alkaloids | L. (Viannia) panamensis | Effective against promastigotes and amastigotes | nih.gov |

| Clioquinol | L. amazonensis, L. infantum | Inhibits promastigotes and amastigotes | nih.gov |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have been investigated for their antibacterial properties. nih.gov Specifically, certain quinoline-2-one derivatives have shown promise as antibacterial agents against multidrug-resistant Gram-positive bacterial strains. nih.gov

Research into 8-quinolinamines has revealed that some analogs exhibit antimicrobial activities against a panel of pathogenic bacteria. nih.gov

Antifungal Investigations against Pathogenic Fungi

The antifungal potential of quinoline derivatives has also been a subject of study. Invasive fungal infections are a growing concern, and existing treatments face challenges of toxicity and resistance. bohrium.com

In vitro testing of 2-methyl-8-quinolinol and its substituted derivatives has demonstrated their antifungal activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.govnih.gov The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most potent among the tested compounds. nih.govnih.gov Generally, the 2-methyl analogs were less active than the corresponding 8-quinolinols, with a few exceptions. nih.govnih.gov

A compound known as bromoquinol has been identified as having broad-spectrum antifungal activity. bohrium.com Its mode of action is believed to involve the induction of oxidative stress and apoptosis in fungi like Aspergillus fumigatus. bohrium.com The antifungal effect of bromoquinol is enhanced in iron-deficient conditions, which can occur during in vivo growth. bohrium.com

Inhibition of Type III Secretion Systems

A novel approach to combating bacterial infections is to target virulence factors rather than killing the bacteria directly. nih.gov The Type III Secretion System (T3SS) is a crucial virulence factor for many Gram-negative pathogens, making it an attractive target for new antimicrobial drugs. nih.govnih.govmdpi.commdpi.com The T3SS acts like a molecular syringe, injecting effector proteins into host cells to disrupt their normal functions. nih.govmdpi.com

Several small-molecule inhibitors of the T3SS have been discovered, some of which are natural products. nih.govresearchgate.net These inhibitors can block the secretion of virulence factors, thereby disarming the bacteria and allowing the host's immune system to clear the infection. nih.govnih.gov

Antiproliferative and Anticancer Mechanism Studies (In Vitro)

The antiproliferative properties of quinoline derivatives have garnered interest in the field of cancer research. The development of targeted chemotherapeutic agents that can block signaling pathways involved in cancer cell proliferation and survival is a key strategy in modern oncology.

Studies have shown that certain functionalized isatins tethered to a 5-methoxyindole (B15748) moiety exhibit in vitro antiproliferative activity against various human cancer cell lines. nih.gov One promising compound from this series was found to induce a G1 phase arrest in the cell cycle. nih.gov

Thienopyrimidine derivatives, which are bioisosteres of purines, have also been investigated for their cytotoxic and antiproliferative effects. mdpi.com Some 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated notable antiproliferative activity against breast cancer cell lines. mdpi.com

Cytotoxicity Evaluation in Various Cancer Cell Lines

The cytotoxic potential of quinoline derivatives has been extensively studied against various cancer cell lines. While specific data for 5-Bromo-2-methyl-8-quinolinamine is limited, studies on analogous compounds provide significant insights. For instance, the introduction of different substituents on the quinoline ring has been shown to modulate cytotoxic activity against cell lines such as HeLa (cervical cancer), HT29 (colon adenocarcinoma), and C6 (rat brain tumor cells). researchgate.net

Research on highly brominated quinolines has demonstrated potent antiproliferative activity. nih.gov For example, compounds like 5,7-dibromo-8-hydroxyquinoline have shown inhibitory effects. nih.gov The cytotoxicity of various 6-arylamino-7-halo-5,8-quinolinediones has also been evaluated against a panel of human tumor cell lines, including A549 (non-small cell lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), HCT-15 (colon), and XF 498 (central nervous system). nih.gov One derivative in this class, with a 4-fluorophenylamino group at the 7-position, was found to be potently cytotoxic against HCT-15, SKOV-3, and XF 498 cell lines. nih.gov

Furthermore, studies on 5,8-quinolinedione (B78156) derivatives have revealed significant cytotoxic effects. For example, compound 42 in one study induced cytotoxicity in the A549 lung cancer cell line with an IC50 value of 5 µM. nih.gov Another study on enediyne derivatives of 5,8-quinolinedione showed that an acyclic derivative exhibited higher cytotoxicity against C-32 (melanoma) and SNB-19 (glioblastoma) cell lines, with IC50 values of 3.1 µM and 2.4 µM, respectively. nih.gov

Table 1: Illustrative Cytotoxicity of Quinoline Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) |

| 5,8-Quinolinedione derivative 42 | A549 (Lung) | 5 nih.gov |

| Acyclic enediyne derivative of 5,8-quinolinedione | C-32 (Melanoma) | 3.1 nih.gov |

| Acyclic enediyne derivative of 5,8-quinolinedione | SNB-19 (Glioblastoma) | 2.4 nih.gov |

| 6-Arylamino-7-halo-5,8-quinolinedione 4a | HCT-15 (Colon) | Potent nih.gov |

| 6-Arylamino-7-halo-5,8-quinolinedione 5a | SK-OV-3 (Ovarian) | Potent nih.gov |

DNA Cleavage Activity Assessment

The ability of a compound to induce DNA cleavage is a crucial mechanism for anticancer activity. This process can be mediated through various interactions with DNA, including intercalation and the generation of reactive oxygen species that lead to strand breaks. For instance, a method has been developed using an artificial plasmid labeled with 5-bromo-2'-deoxyuridine (B1667946) to assay for single and double-strand breaks photoinduced in the plasmid. nih.gov This highlights a potential mechanism for brominated compounds to participate in DNA damage.

Topoisomerase Inhibition Potential

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Quinoline derivatives have been investigated as topoisomerase inhibitors. For example, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit human DNA topoisomerase I. nih.gov The mechanism of topoisomerase inhibitors can involve the stabilization of the enzyme-DNA cleavage complex, leading to an accumulation of DNA strand breaks and subsequent cell death. nih.gov

Studies on terbenzimidazoles, which share structural similarities with polycyclic aromatic systems like quinoline, have shown that lipophilic substituents at the 5-position correlate with enhanced cytotoxicity and topoisomerase I poisoning activity. nih.gov This suggests that the 5-bromo substitution on the quinoline ring could be a key feature for this type of activity.

Antioxidant Capacity Determination

The antioxidant properties of quinoline derivatives are of significant interest. Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are used to determine this capacity. mdpi.comscielo.br Studies on different quinoline derivatives have shown varying levels of antioxidant activity. For example, a quinoline derivative without selenium demonstrated better in vitro antioxidant effects against lipid peroxidation compared to its selenium-containing counterparts. scielo.br In another study, a synthetic quinoline derivative, Qui3 , showed noticeable antioxidant potential against the DPPH radical. mdpi.comnih.gov

Research into 2-substituted-8-hydroxyquinoline derivatives revealed that the introduction of electron-donating groups at the C-2 position decreased their antioxidant activities. nih.gov This provides a basis for understanding how substitutions on the quinoline ring can modulate its antioxidant capacity.

Table 2: Illustrative Antioxidant Activity of Quinoline Analogs (DPPH Assay)

| Compound/Analog | Antioxidant Activity |

| Quinoline derivative Qui3 | Noticeable potential mdpi.comnih.gov |

| Quinoline derivative without selenium | Effective against lipid peroxidation scielo.br |

Note: This table provides examples of antioxidant activity for analogous quinoline compounds, as specific DPPH assay results for this compound are not available.

Detailed Structure-Activity Relationship (SAR) Analysis

The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

Impact of Substituents at C-2, C-5, C-8 Positions on Biological Efficacy

C-2 Position: The substitution at the C-2 position can significantly influence biological activity. In the context of 8-hydroxyquinolines, the introduction of electron-donating groups at the C-2 position has been shown to decrease antioxidant activities. nih.gov This suggests that the electronic properties of the substituent at this position play a crucial role in modulating the compound's ability to scavenge free radicals.

C-5 Position: The C-5 position is a critical site for substitution. Studies on 5-substituted 8-hydroxyquinolines have indicated that smaller steric contributions from the substituent at this position lead to more active compounds. nih.gov However, a negative contribution to activity from larger substituents can be overcome if the group is lipophilic and electron-withdrawing. For instance, the 5-chloro derivative of 8-hydroxyquinoline (B1678124) is as active as the parent compound. nih.gov In the case of terbenzimidazoles, lipophilic substituents at the 5-position have been correlated with enhanced cytotoxicity. nih.gov

C-8 Position: The substituent at the C-8 position is fundamental to the biological profile of these compounds. The 8-amino group is a key feature of many biologically active quinolines, including the antimalarial drug primaquine (B1584692). who.int The nature of the substituent at this position, whether it is an amino or a hydroxyl group, dramatically alters the compound's properties and interactions with biological targets.

Role of Halogenation (Bromine) in Bioactivity Modulation

Halogenation, particularly bromination, at the C-5 position of the quinoline ring has been shown to be a significant modulator of bioactivity. The presence of a bromine atom can enhance the lipophilicity of the molecule, which may facilitate its transport across cell membranes. nih.gov In some classes of compounds, such as terbenzimidazoles, 5-bromo substitution has been linked to potent topoisomerase I poisoning activity and cytotoxicity. nih.gov

Furthermore, studies on highly brominated quinolines have demonstrated their potential as antiproliferative agents. nih.gov The electron-withdrawing nature of bromine can also influence the electronic distribution within the quinoline ring, potentially affecting its binding affinity to biological targets.

Correlation of Molecular Modifications with Biological Efficacy

The biological activity of this compound analogs is intricately linked to their molecular structure. The substituents on the quinoline ring and the nature of the side chain at the 8-amino position play a pivotal role in determining the potency and selectivity of these compounds.

Antimalarial Activity:

The 8-aminoquinoline scaffold is renowned for its antimalarial properties, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. The parent compound, primaquine, is a key drug in this class. For analogs of this compound, several structural modifications have been correlated with antimalarial efficacy.

It is understood that the 8-aminoquinoline class of antimalarials may require metabolic activation to exert their effect. policycommons.net The presence of different groups on the quinoline ring can influence this metabolic process and, consequently, the drug's activity.

The introduction of substituents at various positions on the quinoline ring has been a key strategy in developing more effective and less toxic antimalarial agents. For instance, the presence of a 6-methoxy group is a common feature in many active 8-aminoquinolines and is generally considered to enhance activity. who.int While direct studies on a comprehensive series of this compound analogs are limited, general SAR principles for 8-aminoquinolines can be extrapolated.

| Analog Modification | Observed/Expected Effect on Antimalarial Activity | Rationale |

|---|---|---|

| Variation of the 8-amino side chain | Significant impact on activity and toxicity. | The nature of the side chain influences pharmacokinetic properties and potential for metabolic activation. |

| Substitution at C4-position | A methyl group at the C4-position has been reported to show high activity in some primaquine analogs, though sometimes accompanied by high toxicity. who.int | Steric and electronic effects at this position can influence binding to the biological target. |

| Substitution at C5-position | Introduction of a phenoxy group at the C5-position has been shown to reduce toxicity while retaining activity in some analogs. who.int The bromo- group in the title compound likely modulates electronic properties and lipophilicity. | This position is critical for modulating both the activity and safety profile of the compound. |

| Substitution at C7-position | Generally leads to a loss of activity. who.int | This position appears to be intolerant to substitution for maintaining antimalarial efficacy. |

Antimicrobial and Anticancer Activities:

Beyond their antimalarial effects, quinoline derivatives have demonstrated a broad spectrum of antimicrobial and anticancer activities. The introduction of various substituents onto the quinoline core can lead to compounds with potent activity against different pathogens and cancer cell lines.

For instance, a study on 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups reported potent in vitro antimalarial, antileishmanial, antifungal, and antibacterial activities. nih.govacs.orgresearchgate.net This suggests that modifications at the C2, C4, and C5 positions of the quinoline ring are crucial for a wide range of biological effects. While this study does not specifically include a 5-bromo substituent, the findings for 5-alkoxy analogs provide valuable insights into the potential of substitutions at this position.

The following table summarizes the observed activities of some substituted 8-quinolinamines, which can be considered as structural analogs that inform the potential of this compound derivatives.

| Compound Class | Biological Activity | Key Research Findings |

|---|---|---|

| 5-Alkoxy-4-methyl-2-tert-butyl-8-quinolinamines | Antimalarial, Antileishmanial, Antifungal, Antibacterial | Exhibited potent in vitro activity against drug-sensitive and drug-resistant P. falciparum, Leishmania species, various fungi, and bacteria. nih.govacs.orgresearchgate.net |

| Quinolone-coupled 5-chloro-8-hydroxyquinoline (B194070) derivatives | Broad-spectrum antibacterial | A hybrid compound showed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| 2-Methylquinoline derivatives | Antimalarial | Some derivatives showed potent in vitro activity against chloroquine-resistant P. falciparum. nih.gov |

Coordination Chemistry and Ligand Applications of 5 Bromo 2 Methyl 8 Quinolinamine Derivatives

Exploration of Ligand Characteristics in Metal Coordination

5-Bromo-2-methyl-8-quinolinamine functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the exocyclic amino group. nih.gov This chelation forms a stable five-membered ring with the metal center. The ligand typically binds as a neutral species, but it can also be deprotonated at the amino group to bind as an anion under certain conditions. nih.gov

In complexes with analogous ligands, such as 5,7-dihalo-8-aminoquinolines, the ligands facilitate the formation of complexes with distorted octahedral geometries around the central metal ion, for example, with Cobalt(II). tandfonline.com The fundamental binding mode involves the two nitrogen atoms creating a robust coordination pocket for the metal ion.

Synthesis and Spectroscopic Analysis of Metal Complexes

The synthesis of metal complexes with 8-aminoquinoline (B160924) derivatives is generally straightforward. A typical method involves reacting a metal salt with the ligand in a suitable solvent, often with gentle heating. acs.org The resulting complexes can then be isolated as precipitates and purified by recrystallization.

The characterization of these complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand. In the case of Rhenium carbonyl complexes with the closely related 2-methyl-8-aminoquinoline, characteristic shifts in the CO stretching frequencies are observed upon coordination. nih.gov For instance, the IR spectrum of [Re(2-methyl-8-aminoquinoline)(CO)₃Br] shows strong carbonyl stretches at 2016, 1890, and 1871 cm⁻¹. nih.gov In complexes containing other groups, like nitrates, IR can distinguish between coordinated and ionic species. tandfonline.com The formation of the metal-nitrogen bond is often evidenced by the appearance of new bands in the far-IR region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand environment in diamagnetic complexes. For [Re(2-methyl-8-aminoquinoline)(CO)₃Cl], the proton signals of the ligand shift upon coordination. The aromatic protons appear in the δ 8.57-9.12 ppm range, while the methyl protons show a singlet at δ 2.52 ppm in DMSO-d₆. nih.gov The ¹³C NMR spectrum shows the aromatic carbons between δ 123.86-153.58 ppm and the methyl carbon at δ 21.31 ppm. nih.gov

UV-Visible Spectroscopy: Electronic absorption spectra reveal information about the electronic transitions within the complex and can help determine its geometry. Cobalt(II) complexes with 5,7-dihalo-8-aminoquinolines, for example, exhibit spectra consistent with distorted octahedral geometries. tandfonline.com The complexation of 8-hydroxyquinoline (B1678124) derivatives often leads to a bathochromic (red) shift in the absorption maxima compared to the free ligand. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized complexes. For example, the ESI-MS of [Re(2-methyl-8-aminoquinoline)(CO)₃Br] shows the [M-Br-H]⁻ ion at a measured m/z of 427.02. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. Studies on platinum(II) complexes with related 5,7-dihalo-2-methyl-8-quinolinol ligands have confirmed a four-coordinated square planar geometry around the Pt(II) center. nih.gov

The following table summarizes representative spectroscopic data for a complex with a ligand structurally similar to this compound.

| Technique | Observed Signals/Peaks |

|---|---|

| IR (CO stretch, cm⁻¹) | 2016 (s), 1890 (m), 1871 (s) |

| ¹H NMR (DMSO-d₆, ppm) | 9.13 (dd, 1H), 8.57 (dd, 1H), 7.54 (m, 4H), 6.92 (d, 1H), 2.53 (s, 3H) |

| ESI-MS (m/z) | 427.02 [M-Br-H]⁻ |

Thermodynamic and Kinetic Studies of Complex Formation (e.g., Stability Constants)

The determination of stability constants is often carried out using potentiometric or spectrophotometric titrations. scispace.comresearchgate.net In a typical potentiometric experiment, the pH of a solution containing the metal ion and the ligand is monitored as a titrant is added. The resulting data is analyzed using computational programs to calculate the protonation constants of the ligand and the stability constants of the metal complexes formed. researchgate.net

For transition metal complexes, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally expected for complexes of 8-aminoquinoline derivatives as well.

Kinetic studies investigate the rates and mechanisms of complex formation and dissociation. These studies are essential for understanding the lability of the complexes, which is particularly important for applications in sensing and catalysis where ligand exchange or substrate binding may be required. Techniques such as stopped-flow spectrophotometry can be used to monitor rapid complexation reactions. scispace.com Studies on related quinoline complexes have shown that they can exhibit high kinetic stability in solution over a wide pH range, indicating a low tendency to dissociate once formed. nih.gov

The table below outlines the key thermodynamic parameters evaluated in these studies.

| Parameter | Description |

|---|---|

| Protonation Constant (Kₐ) | Measures the affinity of the ligand for protons, affecting its availability for metal binding at a given pH. |

| Stability Constant (β) | The equilibrium constant for the formation of the complex from the metal ion and ligand. |

| Gibbs Free Energy (ΔG°) | Relates to the spontaneity of the complex formation (ΔG° = -RTlnβ). |

| Enthalpy (ΔH°) | The heat change associated with complex formation, indicating whether the process is exothermic or endothermic. |

| Entropy (ΔS°) | The change in disorder during complex formation, often influenced by the chelate effect and solvent reorganization. |

Application Potential in Catalysis and Sensing

The unique coordination properties of this compound and its derivatives make their metal complexes promising candidates for various applications, particularly in catalysis and chemical sensing.

Catalysis: Complexes of 8-aminoquinoline have been effectively utilized in organic synthesis. One notable application is as a directing group for the catalytic functionalization of C-H bonds. nih.gov The bidentate coordination of the quinoline derivative to a metal catalyst, such as palladium or rhodium, positions the metal center in proximity to a specific C-H bond on a substrate, enabling its selective activation and transformation. The electronic and steric properties imparted by the bromo and methyl substituents could be used to fine-tune the efficiency and selectivity of such catalytic systems.

Sensing: Quinoline derivatives are well-known for their fluorescent properties, which can be modulated by metal ion coordination. scispace.com This makes them excellent scaffolds for the design of fluorescent sensors. nih.gov The complexation of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the ligand. The selectivity of 8-aminoquinoline for certain metal ions can be exploited to develop sensors for detecting specific environmentally or biologically important cations. nih.govscispace.com The design of quinoline-based fluorescent probes is a rational process where different parts of the molecule can be modified to tune photophysical properties and achieve desired sensing capabilities for applications like live-cell imaging. acs.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Structural Diversification

The exploration of the full potential of 5-Bromo-2-methyl-8-quinolinamine is intrinsically linked to the development of efficient and versatile synthetic strategies that allow for its structural diversification. While classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Skraup syntheses, provide access to the core scaffold, contemporary research is focused on more sophisticated and regioselective methodologies.

Future synthetic endeavors should concentrate on:

Late-Stage Functionalization: Developing methods for the selective functionalization of the quinoline core of this compound will be crucial. This includes C-H activation strategies to introduce a variety of substituents at other positions of the quinoline ring, allowing for the rapid generation of analog libraries.

Cross-Coupling Reactions: The bromine atom at the C5 position serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comnih.gov These reactions enable the introduction of a wide array of aryl, alkyl, alkynyl, and amino moieties, thus allowing for a systematic investigation of structure-activity relationships (SAR).

Modification of the 8-Amino Group: The primary amino group at the C8 position is amenable to a wide range of chemical transformations. Acylation, sulfonylation, and reductive amination can be employed to introduce diverse side chains, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of amino acid conjugates has been shown to enhance the antimalarial activity of related 8-quinolinamines. acs.org

Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be paramount to investigate the differential biological activities of enantiomers.

A summary of potential synthetic diversification strategies is presented in the table below:

| Reaction Type | Position of Modification | Potential New Functionalities |

| Suzuki Coupling | C5 | Aryl, Heteroaryl |

| Heck Reaction | C5 | Alkenyl |

| Sonogashira Coupling | C5 | Alkynyl |

| Buchwald-Hartwig Amination | C5 | Substituted Amines |

| Acylation/Sulfonylation | C8-NH2 | Amides, Sulfonamides |

| Reductive Amination | C8-NH2 | Secondary/Tertiary Amines |

| C-H Activation | Various | Alkyl, Aryl, Halogen |

Elucidation of Advanced Biological Mechanisms and Target Identification

The 8-aminoquinoline (B160924) class of compounds is renowned for its potent antimalarial activity. asm.orgnih.govscispace.comasm.org Primaquine (B1584692), a notable member of this class, is active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale. asm.orgwikipedia.org The biological activity of 8-aminoquinolines is believed to be mediated by their metabolites, which can generate reactive oxygen species (ROS), leading to oxidative stress in the parasite. nih.gov Another proposed mechanism involves the inhibition of hematin (B1673048) polymerization. asm.org

For this compound, future research should aim to:

Investigate Antimalarial Activity: A thorough evaluation of its activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains, and against the liver stages of the parasite is warranted. asm.orgnih.gov

Identify Molecular Targets: Utilizing modern chemical biology tools, such as affinity-based protein profiling and genetic approaches, will be crucial to identify the specific molecular targets of this compound and its metabolites within the parasite. nih.gov This knowledge will facilitate a deeper understanding of its mechanism of action and potential resistance mechanisms.

Explore Other Therapeutic Areas: The quinoline scaffold is present in numerous drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govnih.gov Therefore, screening this compound and its derivatives against a panel of cancer cell lines and various pathogenic microorganisms could unveil new therapeutic opportunities. nih.gov

Exploration in Chemical Biology and Material Science Applications

The unique photophysical and coordination properties of the quinoline ring system make its derivatives attractive candidates for applications beyond medicine.

Fluorescent Sensors: Quinoline-based compounds have been successfully employed as fluorescent sensors for the detection of metal ions, such as Zn2+. rsc.orgnanobioletters.comrsc.orgresearchgate.net The specific substitution pattern of this compound could be exploited to develop novel chemosensors with high selectivity and sensitivity for specific analytes. researchgate.net Functionalization of the 8-amino group with different recognition moieties could lead to a new class of fluorescent probes for bioimaging applications. rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the quinoline scaffold makes it a promising component for the development of new organic light-emitting materials. The introduction of the bromine atom and other substituents can be used to tune the emission wavelength and quantum yield.

Corrosion Inhibitors: Quinoline derivatives have shown promise as corrosion inhibitors for various metals. The nitrogen atom in the quinoline ring and the substituents can adsorb onto the metal surface, forming a protective layer. The potential of this compound in this area remains to be explored.

Rational Drug Design Strategies Based on the Quinoline Scaffold

The wealth of information available on the structure-activity relationships of quinoline-based drugs provides a solid foundation for the rational design of new therapeutic agents derived from this compound. nih.govmanchester.ac.uknih.govresearchgate.net

Key strategies for rational drug design include:

Structure-Based Drug Design: If a specific molecular target is identified, computational methods such as molecular docking and molecular dynamics simulations can be used to design analogs with improved binding affinity and selectivity. nih.gov

Pharmacophore Modeling: Based on the known active and inactive analogs, a pharmacophore model can be developed to guide the design of new compounds with a higher probability of being active.

Modulation of Physicochemical Properties: The bromine and methyl groups on the quinoline ring, as well as modifications to the 8-amino group, can be strategically used to optimize the compound's lipophilicity, solubility, and metabolic stability, thereby improving its drug-like properties. acs.orgwho.int For instance, introducing fluorine atoms or bulky groups can block metabolic oxidation. manchester.ac.uk

Q & A

Q. Q1. What are the recommended synthetic routes for 5-Bromo-2-methyl-8-quinolinamine, and how can intermediates be optimized?

Methodology :

- Route 1 : Start with bromination of 2-methyl-8-quinolinamine using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C). Monitor reaction progress via TLC .

- Intermediate Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization : Adjust stoichiometry (1.2–1.5 eq Br₂) to minimize di-brominated byproducts. Reaction yields typically range from 45–65% .

Q. Q2. How can researchers verify the structural integrity of this compound?

Methodology :

- NMR Analysis :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 237.0 (calc. 237.04) with isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Mechanistic and Analytical Challenges

Q. Q3. What computational methods are suitable for predicting reaction pathways in brominated quinoline derivatives?

Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model bromination kinetics. Focus on transition-state energies for bromine addition at C5 vs. competing positions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) to optimize reaction conditions. Correlate simulated activation energies with experimental yields .

Q. Q4. How can crystallographic data resolve contradictions in reported melting points for this compound?

Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1). Compare lattice parameters (e.g., space group P2₁/c) with literature to identify polymorphs.

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect thermal transitions. Polymorphs may exhibit melting points varying by 5–15°C .

Biological and Functional Applications

Q. Q5. What in vitro assays are appropriate for evaluating the bioactivity of this compound?

Methodology :

- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Test concentrations from 1–256 µg/mL; compare MIC values with unsubstituted quinolinamines .

- Cytotoxicity Assays : Employ MTT assays on HEK-293 cells. IC₅₀ values >50 µM suggest selective activity against bacterial vs. mammalian cells .

Q. Q6. How does the bromine substituent influence the compound’s photophysical properties?

Methodology :

- UV-Vis Spectroscopy : Measure absorbance in methanol (200–400 nm). Bromine at C5 induces a red shift (~15 nm) compared to non-brominated analogs due to increased conjugation and heavy atom effect.

- Fluorescence Quenching : Compare quantum yields (Φ) with unsubstituted derivatives. Bromine typically reduces Φ by 30–50% via spin-orbit coupling .

Data Analysis and Reproducibility

Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodology :

- Critical Parameter Review :

- Solvent Purity : Ensure DMF is anhydrous (Karl Fischer titration, <50 ppm H₂O).

- Oxygen Sensitivity : Conduct reactions under N₂ to suppress radical side reactions.

- Statistical Analysis : Use Design of Experiments (DoE) to identify yield-limiting factors (e.g., temperature, stirring rate) .

Q. Q8. What strategies improve HPLC resolution for separating this compound from di-brominated impurities?

Methodology :

- Column Selection : Use a phenyl-hexyl stationary phase (e.g., Agilent Zorbax Eclipse Plus) for enhanced π-π interactions.

- Gradient Optimization : Start with 30% acetonitrile/70% water (0.1% TFA), ramping to 60% acetonitrile over 20 min. Retention times: ~12.5 min (target) vs. ~14.2 min (di-brominated impurity) .

Advanced Functionalization

Q. Q9. What cross-coupling reactions are feasible for modifying the bromine site in this compound?

Methodology :

Q. Q10. How can researchers leverage computational docking to predict target binding modes?

Methodology :

- Target Selection : Prioritize bacterial DNA gyrase (PDB: 1KZN) or human kinase domains (e.g., EGFR, PDB: 1M17).

- Docking Workflow : Use AutoDock Vina with Lamarckian GA. Bromine’s steric effects may reduce binding affinity compared to smaller substituents (e.g., Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.